molecular formula C21H24N2O6S B558596 p-Nitrophenyl S-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate CAS No. 3560-17-6

p-Nitrophenyl S-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate

Cat. No. B558596
CAS RN: 3560-17-6
M. Wt: 432.5 g/mol
InChI Key: DEQZTANESNRFKU-SFHVURJKSA-N
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Description

P-Nitrophenyl S-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate (P-NPB-L-Cys) is a molecule that has been widely studied due to its potential applications in the field of biochemistry. It is a derivative of cysteine, a sulfur-containing amino acid, and has been found to have numerous biochemical and physiological effects.

Scientific Research Applications

P-Nitrophenyl S-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate has been used in a variety of scientific research applications, including in the investigation of enzyme inhibitors, drug delivery systems, and protein-protein interactions. It has also been used to study the effects of cysteine-containing peptides on cell signaling pathways and to investigate the role of cysteine in the regulation of gene expression.

Mechanism of Action

P-Nitrophenyl S-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate is believed to interact with enzymes and other proteins through a variety of mechanisms. It is thought to bind to cysteine residues on the target protein, forming a covalent bond. This interaction results in the inhibition of the enzyme or protein’s activity. Additionally, p-Nitrophenyl S-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate may interact with other molecules, such as nucleic acids, through non-covalent interactions.
Biochemical and Physiological Effects
p-Nitrophenyl S-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cell signaling pathways, including protein kinases. Additionally, it has been found to inhibit the activity of proteases, which are enzymes that break down proteins. It has also been found to interact with DNA and RNA, potentially affecting gene expression.

Advantages and Limitations for Lab Experiments

P-Nitrophenyl S-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate has several advantages as a tool for laboratory experiments. It is relatively easy to synthesize, and it can be used to study a variety of biochemical and physiological processes. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in aqueous solutions, making it difficult to use in experiments involving aqueous solutions. Additionally, it is not very stable in organic solvents, making it difficult to use in experiments involving organic solvents.

Future Directions

There are a number of potential future directions for research involving p-Nitrophenyl S-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate. These include further investigation into its potential as an enzyme inhibitor and its role in protein-protein interactions. Additionally, there is potential for further investigation into its effects on gene expression and its ability to interact with nucleic acids. Additionally, further research could be conducted into its use as a drug delivery system, as well as its potential as a therapeutic agent. Finally, further research could be conducted into its ability to interact with other molecules, such as carbohydrates and lipids.

Synthesis Methods

The synthesis of p-Nitrophenyl S-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate involves the reaction of cysteine with p-nitrophenylchloroformate (PNPC) in the presence of a tert-butyloxycarbonyl (Boc) protecting group. This reaction produces a p-Nitrophenyl S-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate-Boc compound which can then be deprotected with trifluoroacetic acid (TFA) to form the desired p-Nitrophenyl S-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate molecule.

properties

IUPAC Name

(4-nitrophenyl) (2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6S/c1-21(2,3)29-20(25)22-18(14-30-13-15-7-5-4-6-8-15)19(24)28-17-11-9-16(10-12-17)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQZTANESNRFKU-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601134228
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-(phenylmethyl)-L-cysteine 4-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Nitrophenyl S-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate

CAS RN

3560-17-6
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-(phenylmethyl)-L-cysteine 4-nitrophenyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Nitrophenyl S-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003560176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-(phenylmethyl)-L-cysteine 4-nitrophenyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-nitrophenyl S-benzyl-N-(tert-butoxycarbonyl)-L-cysteinate
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